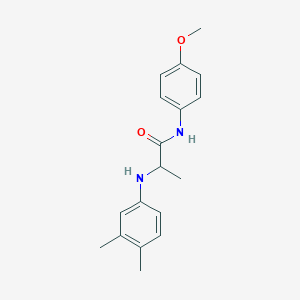
2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide is an organic compound that belongs to the class of amides. This compound features a propionamide backbone with substituted phenyl groups, making it a molecule of interest in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 3,4-dimethylbenzoic acid and 4-methoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethylphenylamino)-N-(4-methoxyphenyl)propylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dimethyl-phenylamino)-N-(4-hydroxy-phenyl)-propionamide
- 2-(3,4-Dimethyl-phenylamino)-N-(4-chloro-phenyl)-propionamide
- 2-(3,4-Dimethyl-phenylamino)-N-(4-nitro-phenyl)-propionamide
Uniqueness
2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide is unique due to the presence of both methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and increase the compound’s solubility, while the dimethyl groups can affect its steric properties and stability.
属性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethylanilino)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O2/c1-12-5-6-16(11-13(12)2)19-14(3)18(21)20-15-7-9-17(22-4)10-8-15/h5-11,14,19H,1-4H3,(H,20,21) |
InChI 键 |
HGODCUPOHVUTGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(C)C(=O)NC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
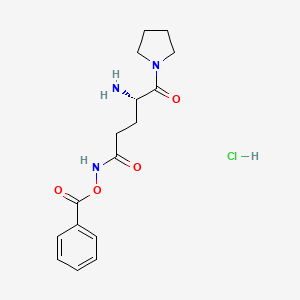
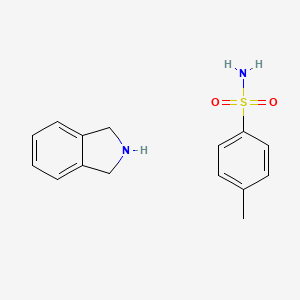
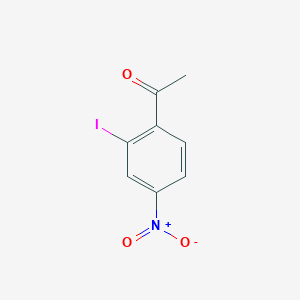

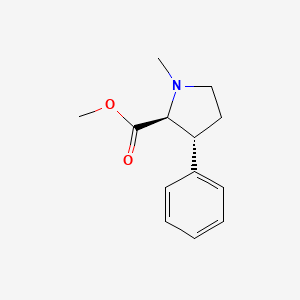

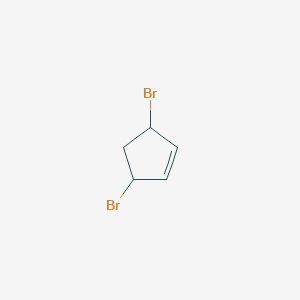
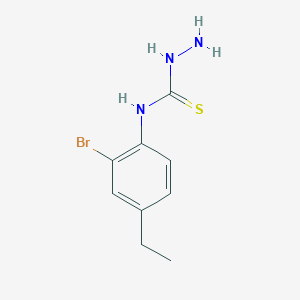
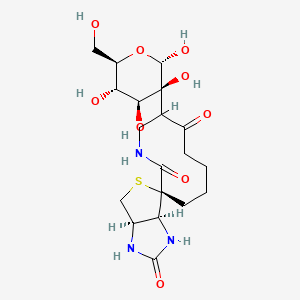
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)

